molecular formula C10H11N5 B3004202 2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine CAS No. 1365988-28-8

2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine

Cat. No.: B3004202
CAS No.: 1365988-28-8
M. Wt: 201.233
InChI Key: JPMYKZHGIWPLCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable hydrazine derivative, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine is unique due to its fused ring system, which imparts significant chemical stability and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of considerable interest .

Properties

IUPAC Name

3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-5-11-8(4-1)9-13-14-10-12-6-3-7-15(9)10/h1-2,4-5H,3,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMYKZHGIWPLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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